molecular formula C11H11ClO4S B1344755 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate CAS No. 600134-92-7

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate

Cat. No.: B1344755
CAS No.: 600134-92-7
M. Wt: 274.72 g/mol
InChI Key: ZQDRVUUGONDOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a chlorosulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)benzoyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound features a cyclopropane ring substituted with a carboxylate group and a chlorosulfonyl group, which contributes to its unique reactivity. The chlorosulfonyl functionality distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Potential Applications

This compound has potential applications in organic synthesis and medicinal chemistry. Compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The presence of the chlorosulfonyl moiety may enhance its reactivity towards biological targets, potentially leading to therapeutic applications.

Interaction studies are essential for understanding its reactivity and potential biological effects. Research suggests that compounds with chlorosulfonyl groups can interact with various biomolecules, influencing enzymatic pathways and possibly exhibiting cytotoxic effects. Further studies are needed to elucidate specific interactions and mechanisms of action.

Structural Comparison

This compound shares structural similarities with several other compounds.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylateHydroxymethyl group instead of chlorosulfonylLess reactive than chlorosulfonyl derivatives
Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylateLacks the sulfonyl groupMore stable; lower reactivity
Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylateContains a sulfamoyl groupExhibits different biological activity

Mechanism of Action

The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modification of the protein structure . This reactivity makes it useful in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a reactive chlorosulfonyl group, which provides a versatile platform for various chemical reactions and applications.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C11H11ClO4S
  • Molecular Weight : 274.72 g/mol
  • Key Functional Groups : Chlorosulfonyl, carboxylate, cyclopropane

The presence of the chlorosulfonyl group is significant as it enhances the compound's reactivity, potentially allowing it to interact with various biological targets.

The biological activity of methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate primarily arises from the reactivity of the chlorosulfonyl group. This moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may inhibit enzymatic functions or alter molecular activities.

Biological Activities

While direct studies on the biological activities of this specific compound are scarce, related compounds with similar structural features have demonstrated various biological effects:

  • Antimicrobial Activity : Compounds containing chlorosulfonyl groups often exhibit antimicrobial properties. For instance, derivatives of chlorosulfonamides have been shown to possess significant antibacterial activity against various strains of bacteria .
  • Anti-inflammatory Effects : Similar compounds have also been noted for their anti-inflammatory properties, which could be attributed to their ability to inhibit specific inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylateHydroxymethyl group instead of chlorosulfonylLess reactive than chlorosulfonyl derivatives
Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylateLacks the sulfonyl groupMore stable; lower reactivity
Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylateContains a sulfamoyl groupExhibits different biological activity

The unique chlorosulfonyl functionality in this compound enhances its reactivity compared to these other compounds, making it a valuable candidate for further exploration in medicinal chemistry.

Study on Antimicrobial Activity

In a study investigating the antimicrobial properties of related sulfonamide compounds, it was found that derivatives with chlorosulfonyl groups exhibited promising activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 0.29 to 2.34 μM for effective compounds . This suggests that this compound may also possess similar antimicrobial potential.

Mechanistic Insights

Research indicates that compounds with chlorosulfonyl groups can interact with key enzymes involved in bacterial resistance mechanisms. For example, studies on β-lactamase inhibitors demonstrate that such interactions can lead to the restoration of antibiotic efficacy against resistant pathogens . The mechanism likely involves covalent modification of the enzyme, thereby inhibiting its function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using diazo compounds or transition-metal catalysts (e.g., rhodium or palladium). A common approach involves coupling a pre-functionalized cyclopropane precursor with a chlorosulfonylphenyl group. For example, methyl acrylate derivatives can undergo [2+1] cycloaddition with carbenes generated from diazo reagents. Reaction optimization includes controlling temperature (−10°C to 25°C), solvent polarity (dichloromethane or THF), and stoichiometry to minimize side products like ring-opened byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve ≥95% purity .

Q. How is the structure of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm, characteristic splitting patterns) and ester/chlorosulfonyl groups.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 302.03 for C12_{12}H12_{12}ClO4_4S).
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond angles, critical for verifying cyclopropane ring strain and substituent orientation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?

  • Methodological Answer : Steric effects from the chlorosulfonyl group and cyclopropane ring complicate further derivatization. Strategies include:

  • Protecting Groups : Temporarily masking the sulfonyl chloride (e.g., with tert-butyldimethylsilyl) to enable nucleophilic substitution at the cyclopropane.
  • Metal-Catalyzed Cross-Coupling : Using Pd(0)/ligand systems (e.g., Suzuki-Miyaura) to couple aryl boronic acids to the phenyl ring without disrupting the cyclopropane .
  • Microwave-Assisted Synthesis : Accelerating reaction kinetics to overcome steric barriers in ring-opening reactions .

Q. How do electronic effects of the chlorosulfonyl group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The electron-withdrawing chlorosulfonyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine). This can be quantified via:

  • Density Functional Theory (DFT) : Calculating partial charges on the sulfonyl sulfur (e.g., −0.5 to +0.3 eV) to predict binding affinity.
  • Enzyme Inhibition Assays : Measuring IC50_{50} values against targets like proteases or kinases, where the compound’s sulfonyl group forms reversible covalent bonds .

Q. What contradictions exist in reported biological activities of structurally analogous cyclopropane derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., µM vs. nM ranges) often arise from:

  • Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times.
  • Stereochemical Purity : Enantiomeric impurities (e.g., (1R,2R) vs. (1S,2S)) significantly alter activity. Chiral HPLC or SFC (supercritical fluid chromatography) is recommended to verify enantiomeric excess (>99%) .
  • Metabolic Stability : Cytochrome P450 interactions can deactivate the compound in vivo, necessitating pharmacokinetic profiling (e.g., liver microsome assays) .

Q. Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The chlorosulfonyl group is prone to hydrolysis at pH > 9, forming sulfonic acid derivatives .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for cyclopropanes).

Q. What computational methods predict the compound’s bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using logP values (calculated: ~2.1) and polar surface area (PSA ≈ 90 Ų).
  • In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risk (e.g., structural alerts for sulfonyl halides) .

Properties

IUPAC Name

methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRVUUGONDOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (10 mL) was cooled to 0° C. Then compound 36A (6.80 g, 38.6 mmol) was added over 30 min. The mixture was stirred at RT for 3 h and was poured into ice (˜500 g). The cloudy solution was extracted with ether (2×200 mL). The extracts were dried with magnesium sulfate and concentrated to give a brown oil which was passed through a short pad of silica gel to afford the desired product 36B (6.05 g, 57%) as white plates. MS: 239 (M−Cl)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.